molecular formula C10H6F4 B12069228 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene

Cat. No.: B12069228
M. Wt: 202.15 g/mol
InChI Key: GSFGUARGFLNSSR-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is a fluorinated aromatic derivative characterized by three substituents:

  • Fluoro (-F) at position 4.
  • Trifluoromethyl (-CF₃) at position 1.
  • Prop-2-yn-1-yl (propargyl, -C≡C-CH₂) at position 2.

Molecular Formula: C₁₀H₆F₄ Molecular Weight: 202.15 g/mol (calculated based on ).

Properties

Molecular Formula

C10H6F4

Molecular Weight

202.15 g/mol

IUPAC Name

4-fluoro-2-prop-2-ynyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H6F4/c1-2-3-7-6-8(11)4-5-9(7)10(12,13)14/h1,4-6H,3H2

InChI Key

GSFGUARGFLNSSR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C=CC(=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethyl Group Introduction

The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation. A precursor such as 1-bromo-4-fluorobenzene reacts with a trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃) under Lewis acid catalysis (e.g., CsF or TBAF). The reaction proceeds in anhydrous THF at −78°C to room temperature, yielding 1-(trifluoromethyl)-4-fluorobenzene with reported yields of 70–85% in analogous systems.

Propargylation via Transition Metal Catalysis

The propargyl group is introduced at position 2 using propargyl bromide and a palladium/copper co-catalyst . A Sonogashira coupling protocol is employed, where the aryl bromide intermediate reacts with propyne under inert conditions. For example, 1-(trifluoromethyl)-4-fluoro-2-bromobenzene undergoes coupling with propyne in the presence of Pd(PPh₃)₄ and CuI in triethylamine, achieving yields of 65–80%.

Key Reaction Conditions:

  • Catalyst : 5 mol% Pd(PPh₃)₄, 10 mol% CuI

  • Solvent : THF or DMF

  • Temperature : 60–80°C

  • Time : 12–24 hours

Directed Ortho-Metalation and Sequential Functionalization

Directed Lithiation

A directed ortho-metalation strategy enables precise substituent placement. Starting with 4-fluoro-1-(trifluoromethyl)benzene , a methoxy directing group is introduced at position 2. Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with propargyl bromide to install the propargyl group.

Demethylation and Fluorination

The methoxy group is subsequently removed via BBr₃ in dichloromethane, yielding a phenol intermediate. Electrophilic fluorination using Selectfluor in acetonitrile introduces fluorine at position 4, completing the synthesis.

Advantages:

  • High regioselectivity (>90%) due to directing groups.

  • Compatible with sensitive functional groups.

Multi-Step Synthesis from Halogenated Precursors

Nitration and Halogen Exchange

Adapting methods from trifluorobenzene synthesis, 2,4-dichloro-1-(trifluoromethyl)benzene is nitrated with fuming HNO₃ in H₂SO₄ at 50–60°C, yielding 2,4-dichloro-5-nitro-1-(trifluoromethyl)benzene . Fluorine is introduced via KF in sulfolane at 150–200°C, replacing chlorine at position 4.

Reduction and Propargylation

The nitro group is hydrogenated to an amine using Raney nickel and H₂ at 50°C. Subsequent diazotization with NaNO₂/H₂SO₄ and coupling with propargyl copper replaces the amine with the propargyl group, yielding the target compound.

Yield Data:

  • Nitration: 85–90%

  • Fluorination: 75–80%

  • Propargylation: 70–75%

Radical Trifluoromethylation and Alkyne Addition

Copper-Catalyzed Alkyne Insertion

The bromine at position 2 is replaced by a propargyl group via a Castro-Stephens coupling with copper(I) acetylide . The reaction proceeds in DMF at 100°C, achieving moderate yields (60–70%).

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Electrophilic + TMCF₃ insertion, Sonogashira65–80High selectivity, scalableRequires expensive catalysts
Directed MetalationLithiation, fluorination70–85RegioselectiveMulti-step, sensitive conditions
Halogen ExchangeNitration, fluorination, coupling70–75Robust for bulk synthesisHarsh nitration conditions
Radical + CouplingPhotoredox, Castro-Stephens60–70Mild conditionsLower yields, specialized setup

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is an organic compound that has garnered attention in various fields due to its unique chemical structure and properties. This article explores its scientific research applications, including its potential in medicinal chemistry, materials science, and biological studies.

Chemical Properties and Structure

The molecular formula of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is C10H6F4C_{10}H_6F_4, with a molecular weight of 202.15 g/mol. The compound features a trifluoromethyl group and a propargyl substituent, which significantly influence its electronic properties, enhancing reactivity and stability. The presence of the trifluoromethyl group is particularly notable for its electron-withdrawing capabilities, which can affect the compound's interaction with biological systems and other organic substrates.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene has shown promise as a pharmaceutical intermediate or active ingredient. Its structural features may enhance binding affinities in biological systems, making it valuable in drug design. For instance, compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, such as increased lipophilicity and metabolic stability .

Case Study: Antifungal Activity
Research has demonstrated that derivatives of this compound possess antifungal properties. In one study, modifications to the propargyl group enhanced antifungal efficacy against Fusarium oxysporum, achieving minimum inhibitory concentration (MIC) values as low as 6 μg/mL .

Biological Studies

Mechanism of Action
The mechanism by which 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene interacts with biological targets remains an area of active research. Its ability to modulate biological pathways could be explored further to understand its potential therapeutic applications. The compound's unique electronic properties may facilitate interactions with enzymes or receptors, leading to significant biological effects .

Case Study: Cancer Cell Proliferation
In studies assessing the impact on cancer cell lines, treatment with this compound resulted in significant inhibition of growth in MDA-MB-231 breast cancer cells. The observed effects were attributed to the induction of apoptosis and modulation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .

Materials Science

The unique combination of fluorinated groups and alkyne functionality in 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene makes it an interesting candidate for the development of advanced materials. Its distinctive reactivity patterns can be exploited in organic synthesis to create complex molecular architectures with specific physical properties .
Compound NameStructural FeaturesUnique Aspects
4-Fluoro-1-(trifluoromethyl)benzeneTrifluoromethyl group on benzeneHigh electron-withdrawing effect
3-Fluoro-2-(prop-2-yn-1-yl)phenolHydroxy group addition

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The alkyne group may also participate in covalent bonding with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene (Target) C₁₀H₆F₄ 202.15 -F (position 4), -CF₃ (1), -C≡C-CH₂ (2)
1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene C₁₀H₆F₄ 202.15 -F (position 1), -CF₃ (4), -C≡C-CH₂ (2) (Positional isomer of target compound)
4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene C₈H₆F₄O 194.13 -F (4), -CF₃ (1), -OCH₃ (2)
4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene C₁₀H₉BrF 225.08 -F (1), -CH₃ (2), -CH₂CBr=CH₂ (4)
4-Fluoro-2-(trifluoromethyl)phenylboronic acid C₇H₅BF₄O₂ 221.92 -F (4), -CF₃ (2), -B(OH)₂ (1)
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O 274.99 -F (2), -Br (4), -OCF₃ (1)

Key Observations :

  • Positional Isomerism : The target compound differs from 's isomer in substituent priority, where fluoro (-F) and -CF₃ swap positions. This affects electronic distribution and reactivity.
  • Functional Group Impact : Replacing the alkyne (-C≡C-CH₂) with methoxy (-OCH₃) () reduces molecular weight by ~8 g/mol and increases polarity due to the oxygen atom.
  • Halogen vs. Alkyne Reactivity : Bromoallyl derivatives () may undergo elimination or substitution reactions, while the target compound's alkyne group enables click chemistry or cycloadditions.

Biological Activity

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a propargyl substituent. This compound, with the molecular formula C10H6F4C_{10}H_6F_4 and a molecular weight of 202.15 g/mol, exhibits significant electronic properties due to the presence of the trifluoromethyl group, which is known for its electron-withdrawing capabilities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis

The synthesis of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common method includes:

  • Electrophilic Fluorination : This step introduces the trifluoromethyl group into a suitable precursor.
  • Propargylation : Using propargyl bromide or similar reagents, the propargyl group is added to the aromatic ring.

This synthetic route allows for precise control over the substitution pattern on the benzene ring, enhancing yields and selectivity through transition metal catalysis .

Structure-Activity Relationships (SAR)

The biological activity of fluorinated compounds often correlates with their structural features. The trifluoromethyl group significantly influences both physical properties and chemical behavior, making it an interesting subject for further research in organic synthesis and materials science. For instance, compounds with trifluoromethyl groups have shown increased potency in inhibiting various biological targets compared to their non-fluorinated counterparts .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzeneTrifluoromethyl and propargyl groupsPotential MAO-B inhibition
3-Fluoro-2-(prop-2-yn-1-yl)phenolHydroxy group additionModerate activity against MAO-B
4-Bromo-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzeneBromine substitutionIncreased reactivity due to halogen presence
4-Chloro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzeneChlorine instead of fluorineDifferent electronic properties affecting reactivity

Case Studies

Recent studies have highlighted the potential of fluorinated compounds in drug discovery. For example, modifications involving the introduction of fluorine atoms into certain structures have shown strong inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's disease. In one study, compounds similar to 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene exhibited IC50 values as low as 21 nM, indicating high potency against MAO-B .

Another investigation focused on the antiproliferative activities of trifluoromethyl-containing compounds, revealing that such groups enhance biological efficacy due to their influence on electronic distribution within the molecule . The presence of both fluorinated groups and alkyne functionalities in 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene may lead to distinctive reactivity patterns not observed in other similar compounds .

Q & A

Q. What are the established synthetic routes for 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene, and what reaction conditions optimize yield?

Q. How can steric hindrance from the trifluoromethyl and propargyl groups be mitigated during synthesis?

Steric effects often reduce reaction efficiency. Strategies include:

  • Protecting Groups : Use tert-butyl carbamates to temporarily mask reactive sites, as demonstrated in propargylamine synthesis .
  • Microwave-Assisted Synthesis : Enhances reaction rates and reduces side products by optimizing thermal conditions .
  • Catalyst Optimization : Bulky ligands (e.g., XPhos) improve palladium catalyst stability in Sonogashira coupling .

Q. What computational tools are recommended for analyzing electronic effects of fluorine and CF₃ groups on aromatic reactivity?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model electron-withdrawing effects. Key parameters:

  • Electrostatic Potential Maps : Highlight electron-deficient regions due to -CF₃ and -F .
  • HOMO-LUMO Gaps : Predict reactivity in electrophilic substitution. Software like Multiwfn aids in visualizing frontier orbitals .

Q. How should researchers resolve contradictions in NMR and mass spectrometry data for this compound?

  • Unexpected Peaks in ¹H NMR : Assign using 2D techniques (COSY, HSQC) to confirm coupling between propargyl protons (δ 2.5–3.0 ppm) and aromatic protons .
  • Mass Spec Fragmentation : High-resolution MS (HRMS) distinguishes between isotopic patterns of CF₃ (m/z 69) and propargyl (m/z 39) fragments. Software such as ACD/MS Workbook assists in pattern analysis .

Q. What strategies improve the regioselectivity of propargyl substitution in polyhalogenated aromatics?

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to steer propargylation to specific positions, followed by deprotection .
  • Transition-State Modeling : Computational tools (e.g., Spartan) predict preferential attack sites based on charge distribution .

Q. How is this compound utilized in medicinal chemistry research?

While not directly studied, its structural analogs (e.g., COX-2 inhibitors like celecoxib) demonstrate the importance of trifluoromethyl and aromatic fluorine in enhancing binding affinity and metabolic stability . Researchers modify the propargyl group to introduce bioisosteres (e.g., triazoles) via click chemistry for target validation .

Methodological Considerations

Q. What safety protocols are essential when handling fluorinated and propargyl compounds?

  • Fluorinated Compounds : Use fume hoods to avoid inhalation; -CF₃ groups may release HF upon decomposition .
  • Propargyl Derivatives : Store under inert gas (N₂/Ar) to prevent polymerization; avoid contact with oxidizing agents .

Data Contradiction Analysis

Q. Why do reported yields for photochemical propargylation vary widely (e.g., 30% vs. 60%)?

Discrepancies arise from:

  • Light Source Intensity : Higher irradiance (e.g., blue LEDs vs. broad-spectrum lamps) improves radical initiation efficiency .
  • Solvent Purity : Degassed CH₂Cl₂ minimizes quenching of excited-state catalysts .

Q. How does the electron-withdrawing nature of -CF₃ influence reaction kinetics in cross-coupling reactions?

-CF₃ deactivates the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions. Kinetic studies (e.g., Eyring plots) reveal higher activation energies compared to non-fluorinated analogs. Adjusting catalyst loading (e.g., 5–10 mol% Pd) compensates for reduced reactivity .

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